![molecular formula C16H27BFN3O2 B13705245 1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)
1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its stability and reactivity in various chemical reactions.
Méthodes De Préparation
The synthesis of 1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 1-(2-Fluoroethyl)-4-piperidone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with boronic acid pinacol ester under suitable conditions to yield the desired product.
Reaction Conditions: The reactions are generally carried out under mild conditions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This method is favored due to its high efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups. This is often achieved using halogenating agents such as bromine or iodine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction results in alcohols.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester involves its interaction with various molecular targets:
Molecular Targets: The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry.
Pathways Involved: The compound can participate in various biochemical pathways, including enzyme inhibition and signal transduction.
Comparaison Avec Des Composés Similaires
1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester can be compared with other similar boronic ester compounds:
Similar Compounds: Examples include phenylboronic acid pinacol ester and 2-fluoropyridine-4-boronic acid pinacol ester.
Uniqueness: The presence of the 1-(2-Fluoroethyl)-4-piperidyl group in the compound provides unique steric and electronic properties that differentiate it from other boronic esters.
Propriétés
Formule moléculaire |
C16H27BFN3O2 |
|---|---|
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine |
InChI |
InChI=1S/C16H27BFN3O2/c1-15(2)16(3,4)23-17(22-15)13-11-19-21(12-13)14-5-8-20(9-6-14)10-7-18/h11-12,14H,5-10H2,1-4H3 |
Clé InChI |
BIPWOEHKZIRHIT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


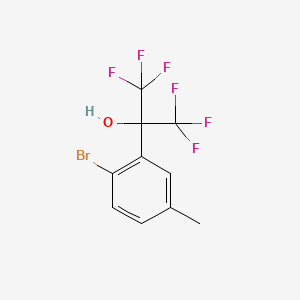
![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)

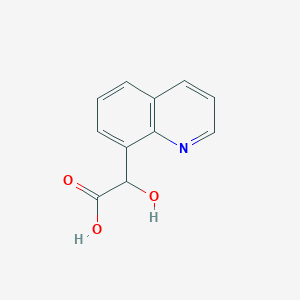
![7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13705200.png)
![2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13705203.png)
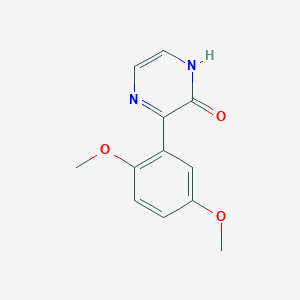
![1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705212.png)
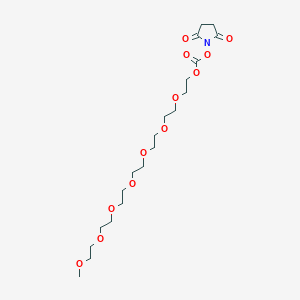
![N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-4-(N-phenylsulfamoyl)benzamide](/img/structure/B13705225.png)
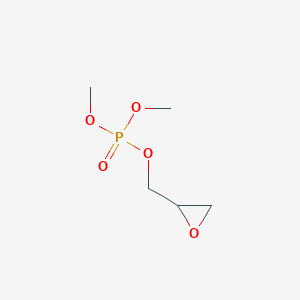
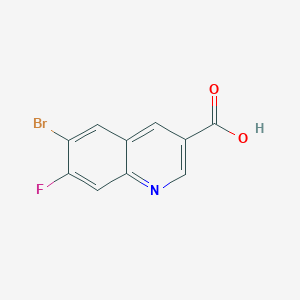
![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)

